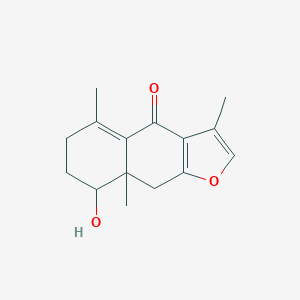
Curcolone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anti-Platelet Aggregation
Curcolone has been identified as an inhibitor of platelet aggregation, which is a crucial step in the formation of blood clots. In a study, Curcolone exhibited significant inhibition against collagen-induced platelet aggregation . This property makes it a potential candidate for the development of new anti-thrombotic drugs, which could be used to prevent conditions such as heart attacks and strokes.
Analgesic Properties
The analgesic properties of Curcolone are noteworthy. It has been used traditionally to alleviate pain, and scientific research supports its effectiveness. This compound could be further developed to create new pain management medications, especially for chronic conditions where long-term pain relief is required .
Anti-Inflammatory Activity
Curcolone’s anti-inflammatory effects are beneficial in treating various inflammatory disorders. By inhibiting the production of pro-inflammatory cytokines, Curcolone can help manage conditions like arthritis, where inflammation plays a key role in the disease process .
Cancer Treatment
Research has indicated that Curcolone may have applications in cancer therapy. Its ability to induce apoptosis in cancer cells without affecting healthy cells makes it a promising agent for targeted cancer treatments. Further research in this field could lead to the development of novel oncology drugs .
Digestive Health
Curcolone has been used to promote digestive health. It aids in the digestion process and has been traditionally used to treat various gastrointestinal disorders. Its potential as a therapeutic agent in treating conditions such as irritable bowel syndrome and inflammatory bowel disease is being explored .
Neuroprotective Effects
The neuroprotective effects of Curcolone are being studied for their potential in treating neurodegenerative diseases. By protecting neuronal cells from damage, Curcolone could be used in the development of treatments for conditions like Alzheimer’s and Parkinson’s disease .
Mecanismo De Acción
Target of Action
Curcolone is a sesquiterpenoid compound that primarily targets platelets . It inhibits collagen-induced or arachidonic acid (AA)-induced platelet aggregation . Platelets play a crucial role in blood clotting and wound healing. By inhibiting platelet aggregation, Curcolone can potentially affect these processes.
Mode of Action
It is known to inhibit the aggregation of platelets induced by collagen or arachidonic acid . This suggests that Curcolone may interact with specific receptors or enzymes involved in the platelet aggregation process, thereby preventing the platelets from clumping together.
Result of Action
The primary result of Curcolone’s action is the inhibition of platelet aggregation . This could potentially lead to a decrease in blood clot formation.
Propiedades
IUPAC Name |
(8S,8aS)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzo[f][1]benzofuran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8-4-5-11(16)15(3)6-10-12(9(2)7-18-10)14(17)13(8)15/h7,11,16H,4-6H2,1-3H3/t11-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIXJSCFTAVWBW-XHDPSFHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C3=C(CC2(C(CC1)O)C)OC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)C3=C(C[C@@]2([C@H](CC1)O)C)OC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318601 | |
| Record name | Curcolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17015-43-9 | |
| Record name | Curcolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17015-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Curcolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Curcolone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7952LU6NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Curcolone and where is it found?
A1: Curcolone is a sesquiterpenic furano-ketol, a type of organic compound found in certain plants. It was first isolated from zedoary, the rhizome of the plant Curcuma zedoaria, a member of the ginger family (Zingiberaceae). [, ]
Q2: What is the molecular formula and structure of Curcolone?
A2: Curcolone has the molecular formula C15H18O3. While the provided abstracts don't detail spectroscopic data, they do mention physicochemical studies on Curcolone and its derivatives were used to determine its structure. The research by Hikino et al. (1966) [] was specifically focused on elucidating the structure and absolute configuration of Curcolone.
Q3: Does Curcolone have any known biological activity?
A3: Yes, research suggests Curcolone shows potential for anti-platelet aggregation activity. A study by Zhang et al. (2014) [] found that Curcolone, along with other compounds isolated from Curcuma zedoaria rhizomes, exhibited inhibitory effects against both collagen-induced and arachidonic acid (AA)-induced platelet aggregation.
Q4: Are there any other interesting compounds found alongside Curcolone in Curcuma zedoaria?
A4: Yes, Curcuma zedoaria is a rich source of various bioactive compounds. Zhang et al. (2014) [] identified two new sesquiterpenoids, 13-hydroxycurzerenone and 1-oxocurzerenone, in addition to several known compounds like curzerenone, germacrone, procurcumenol, ermanin, and curcumin. Notably, many of these compounds also demonstrated anti-platelet aggregation properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonic acid, 3,3'-azobis[6-[2-(4-nitro-2-sulfophenyl)ethenyl]-](/img/structure/B232075.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)
![11-[4-(Dimethylaminomethyl)phenyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B232083.png)
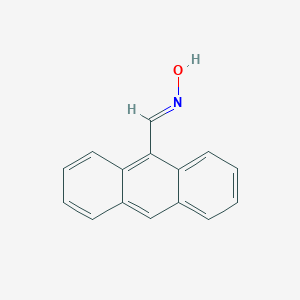
![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)
![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)
![3-Chloro-5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-9-ol](/img/structure/B232093.png)
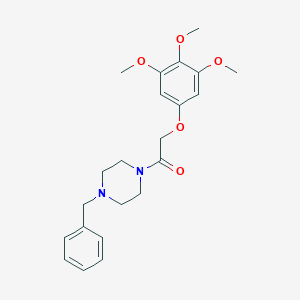
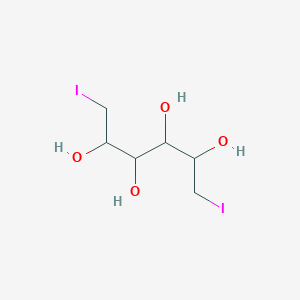
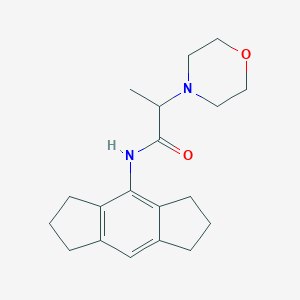

![2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232102.png)
![1-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232106.png)
![2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232107.png)